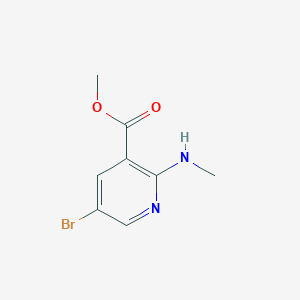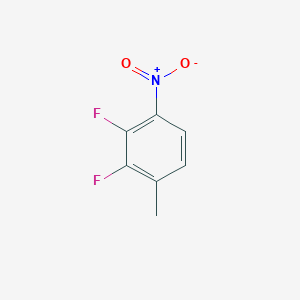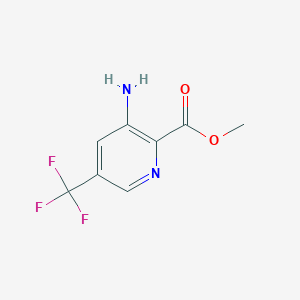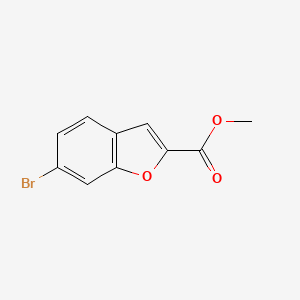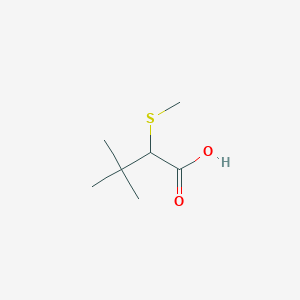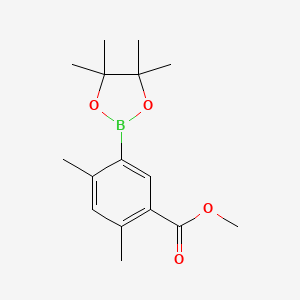
Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Descripción general
Descripción
“Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound can be solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 . Crystallographic data of the title compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC 2059118) and can be obtained gratis by accessing the website .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of useful glycosyl donors and ligands as a result of the phosphitylation of alcohols and heteroatomic nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) . The HOMO and LUMO energies were determined to be –5.2175 and –0.6953 eV, respectively, and Δ E = –4.5222 eV .Aplicaciones Científicas De Investigación
Crystal Structure and DFT Studies
This compound and its derivatives are often used as intermediates in the synthesis of complex molecules. A study by Huang et al. (2021) focused on the synthesis, crystal structure, and DFT (Density Functional Theory) study of related compounds. These molecules were obtained through a three-step substitution reaction and analyzed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and DFT were employed to confirm the molecular structures, revealing insights into the compounds' physicochemical properties and potential applications in material science and molecular engineering (Huang et al., 2021).
Synthesis and Vibrational Properties Studies
Another research effort by Wu et al. (2021) synthesized and characterized compounds involving the tetramethyl-dioxaborolane moiety, including detailed vibrational properties studies. The compounds were synthesized, and their structures were confirmed using spectroscopic methods and X-ray diffraction. DFT and TD-DFT calculations were used for comparative analysis, providing valuable data for the development of new materials with tailored properties (Wu et al., 2021).
Pd-catalyzed Borylation
Takagi and Yamakawa (2013) explored the syntheses of arenes substituted with the tetramethyl-dioxaborolane group through Pd-catalyzed borylation of aryl bromides. This methodology offers a more efficient approach for borylation, especially for substrates with sulfonyl groups, showcasing the compound's utility in facilitating complex organic synthesis processes (Takagi & Yamakawa, 2013).
Prochelators for Cytoprotection
The compound's boronate moiety has been leveraged in the design of prochelators for cytoprotection against oxidative stress. Wang and Franz (2018) reported on modifying aroylhydrazone prochelators with improved hydrolytic stability and efficiency in releasing chelators under oxidative conditions. These findings highlight the potential for using such compounds in biomedical research, particularly in therapies aimed at mitigating iron-catalyzed oxidative damage (Wang & Franz, 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acid derivatives are often used in organic synthesis due to their ability to form stable boronate complexes with diols, a property that can be exploited in the design of enzyme inhibitors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-10-8-11(2)13(9-12(10)14(18)19-7)17-20-15(3,4)16(5,6)21-17/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIFOSNTFDNPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


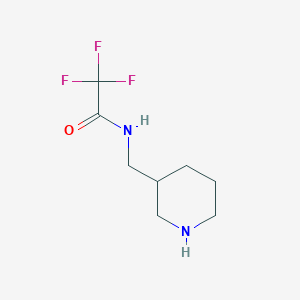
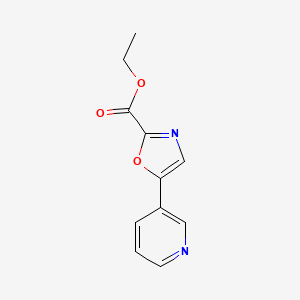
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
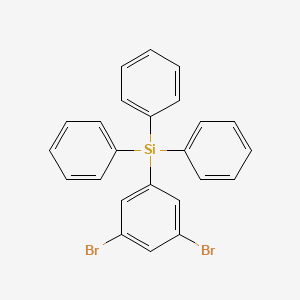
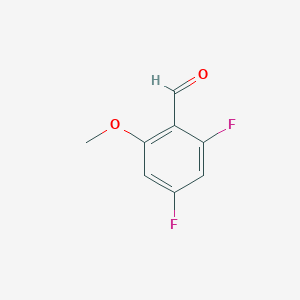
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)

